4-(2-Bromoethyl)-2-oxoindole
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Overview
Description
4-(2-Bromoethyl)-2-oxoindole is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a bromoethyl group at the 4-position and an oxo group at the 2-position of the indole ring makes this compound particularly interesting for various chemical and biological studies.
Mechanism of Action
Target of Action
It is known that bromoethyl compounds often interact with proteins and enzymes in the body . The specific targets can vary depending on the structure of the compound and the biological context.
Mode of Action
The mode of action of 4-(2-Bromoethyl)-2-oxoindole is likely to involve nucleophilic substitution reactions, given the presence of a bromine atom . In such reactions, a nucleophile (a molecule or ion that donates an electron pair) attacks the bromine atom, leading to its displacement. This can result in the formation of new bonds and changes in the structure of the target molecule .
Biochemical Pathways
Bromoethyl compounds are known to participate in various biochemical reactions, including free radical reactions and nucleophilic substitutions . These reactions can affect multiple biochemical pathways, leading to downstream effects on cellular processes.
Pharmacokinetics
Bromoethyl compounds are generally known to be reactive and may undergo various transformations in the body .
Result of Action
The compound’s reactivity suggests that it could potentially modify proteins or other biomolecules, leading to changes in their function .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH of the environment, the presence of other reactive species, and the specific biological context .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromoethyl)-2-oxoindole typically involves the bromination of 2-oxoindole followed by the introduction of the bromoethyl group. One common method is as follows:
Bromination of 2-oxoindole: This step involves the reaction of 2-oxoindole with bromine in the presence of a suitable solvent like acetic acid. The reaction is carried out at room temperature to obtain 4-bromo-2-oxoindole.
Introduction of the Bromoethyl Group: The 4-bromo-2-oxoindole is then reacted with ethylene bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(2-Bromoethyl)-2-oxoindole undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromoethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Nucleophilic Substitution: Products include azido, thiocyanato, and amino derivatives of this compound.
Oxidation: Oxidized products include this compound-3-carboxylic acid.
Reduction: Reduced products include 4-(2-Bromoethyl)-2-hydroxyindole.
Scientific Research Applications
4-(2-Bromoethyl)-2-oxoindole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
4-(2-Chloroethyl)-2-oxoindole: Similar structure but with a chloroethyl group instead of a bromoethyl group.
4-(2-Fluoroethyl)-2-oxoindole: Contains a fluoroethyl group.
4-(2-Iodoethyl)-2-oxoindole: Contains an iodoethyl group.
Uniqueness
4-(2-Bromoethyl)-2-oxoindole is unique due to the presence of the bromoethyl group, which imparts distinct reactivity and biological activity compared to its chloro, fluoro, and iodo counterparts. The bromoethyl group is more reactive in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
4-(2-bromoethyl)indol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c11-5-4-7-2-1-3-9-8(7)6-10(13)12-9/h1-3,6H,4-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEFXEJHKEJPEOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=O)C=C2C(=C1)CCBr |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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